molecular formula C13H11F6NO2 B14760224 (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone

(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No.: B14760224
M. Wt: 327.22 g/mol
InChI Key: IZBNSOIIQLDBSV-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholino group can interact with various enzymes and receptors, modulating their activity. The compound may also form hydrogen bonds and other non-covalent interactions with its targets, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the presence of both trifluoromethyl and morpholino groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F6NO2

Molecular Weight

327.22 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H11F6NO2/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2

InChI Key

IZBNSOIIQLDBSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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